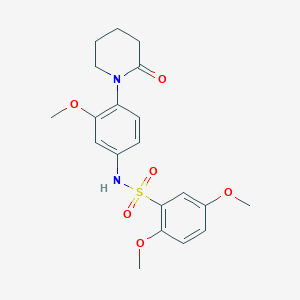

2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-26-15-8-10-17(27-2)19(13-15)29(24,25)21-14-7-9-16(18(12-14)28-3)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLNROSLHOOGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the reaction of a suitable amine with a ketone under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitric acid, halogens, catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Pharmacological Implications

- Sulfonamide vs.

- Substituent Effects : Trifluoromethyl groups in patent compounds increase lipophilicity and metabolic resistance, whereas methoxy groups in the target compound may improve aqueous solubility but reduce membrane permeability.

Research Findings and Data Gaps

- Binding Affinity: No direct comparative binding data are available for the target compound and its analogues. However, oxazolidinone-containing compounds in EP 2 697 207 B1 demonstrate nanomolar activity against protease targets, suggesting that piperidinone variants (as in the target compound) may require optimization for similar efficacy .

- Metabolic Stability : The trifluoromethyl groups in patent analogues are associated with extended half-lives in preclinical models. The absence of these groups in the target compound may necessitate structural modifications for comparable pharmacokinetics.

Biological Activity

2,5-Dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound with a complex molecular structure that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with two methoxy groups and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 396.47 g/mol . The presence of methoxy groups enhances solubility and may influence biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

- Inhibition of DNA synthesis : Compounds have been found to interfere with DNA-dependent enzymes, impacting cell proliferation.

- Cytotoxic effects : In vitro assays reveal that these compounds can induce apoptosis in cancer cells.

In a comparative study, this compound was tested against several human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated an IC50 value of approximately 6.26 μM , showcasing its potential as an effective antitumor agent .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. The mechanism often involves binding to bacterial DNA or inhibiting key metabolic pathways. This compound's structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Binding : The compound may interact with DNA, leading to inhibition of replication and transcription processes.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for tumor growth or bacterial survival.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A recent study synthesized various benzenesulfonamide derivatives and evaluated their cytotoxicity against cancer cell lines using MTS assays. The results indicated that modifications in the piperidine moiety significantly affected the antitumor activity .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression and microbial resistance. These studies suggest that structural modifications can lead to enhanced efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C19H24N2O5S | Two methoxy groups, piperidine moiety | Antitumor, antimicrobial |

| 3,5-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide | C20H26N2O4 | Methyl substitution | Moderate antitumor activity |

| 2,6-Dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide | C21H27N3O5 | Additional methoxy group | Potential anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.